molecular formula C22H25N5O3S B2936049 2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 886963-50-4

2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2936049
CAS No.: 886963-50-4
M. Wt: 439.53
InChI Key: DQDKJJBEOSITLK-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazin-3-ylsulfanyl acetamide derivative characterized by a 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine core substituted with a (4-ethoxyphenyl)methyl group at position 6 and a sulfanyl-linked acetamide moiety bearing a 3,4-dimethylphenyl group.

Properties

IUPAC Name

2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-4-30-18-9-6-16(7-10-18)12-19-21(29)27(23)22(26-25-19)31-13-20(28)24-17-8-5-14(2)15(3)11-17/h5-11H,4,12-13,23H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDKJJBEOSITLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with N-(3,4-dimethylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Polarity : The (4-ethoxyphenyl)methyl group in the target compound introduces greater steric bulk and hydrophobicity compared to methyl () or furan-2-yl () substituents. This may enhance membrane permeability but reduce solubility .
  • Aryl Acetamide Variations : The 3,4-dimethylphenyl group in the target compound differs from the 2,4-dimethylphenyl () and 4-isopropylphenyl () analogues. Ortho/meta/para substitution patterns influence binding to aromatic receptors or enzymes .

Biological Activity

The compound 2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a novel derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure comprising a triazine moiety, an ethoxy phenyl group, and a dimethyl phenyl acetamide. Its structural formula can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µg/mL) Reference
MCF-7 (Breast Cancer)0.28
A549 (Lung Cancer)0.52
HCT116 (Colon Cancer)3.29
H460 (Lung Cancer)10

The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potency.

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Induction of Apoptosis : The compound has been shown to activate caspases (caspase 3, 8, and 9), leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It induces cell cycle progression from G1 to S phase, which is critical for cancer cell proliferation.
  • Inhibition of Kinase Activity : Studies suggest that the compound inhibits ERK1/2 kinase activity, which is often upregulated in cancerous cells.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the phenyl rings significantly influence biological activity:

  • The presence of electron-withdrawing groups enhances anticancer efficacy.
  • Methyl substitutions at positions 3 and 4 on the dimethyl phenyl ring have been correlated with increased cytotoxicity.

For instance, compounds with a p-chloro substituent exhibited higher activity than those without such modifications .

Case Studies

A notable study by Evren et al. (2019) demonstrated that derivatives of similar triazine compounds displayed selective toxicity against A549 and NIH/3T3 cell lines. The findings indicated that the structural modifications directly influenced their anticancer properties .

Another study focused on thiazole derivatives showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin . These findings support the potential of triazine derivatives as viable candidates for further development in cancer therapy.

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